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molecular formula C14H9F5O3 B8566688 6-Methoxy-5-(pentafluoroethyl)naphthalene-1-carboxylic acid CAS No. 103654-81-5

6-Methoxy-5-(pentafluoroethyl)naphthalene-1-carboxylic acid

Cat. No. B8566688
M. Wt: 320.21 g/mol
InChI Key: YAFLTAVTRAWCSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04699993

Procedure details

The crude 6-MPCN product of Example I was dissolved in 135 ml of methanol and 40 ml of a potassium hydroxide solution (4.5 g of KOH in 40 ml of water) and heated to 125° C./70 psi for seven hours. The reaction mixture was then worked up and acidified to yield 6.6 g of 6-methoxy-5-pentafluoroethyl-1-naphthoic acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
135 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:4]([C:15]([F:21])([F:20])[C:16]([F:19])([F:18])[F:17])=[C:5]2[C:10](=[CH:11][CH:12]=1)[C:9]([C:13]#N)=[CH:8][CH:7]=[CH:6]2.[OH-:22].[K+].C[OH:25]>>[CH3:1][O:2][C:3]1[C:4]([C:15]([F:21])([F:20])[C:16]([F:19])([F:18])[F:17])=[C:5]2[C:10](=[CH:11][CH:12]=1)[C:9]([C:13]([OH:25])=[O:22])=[CH:8][CH:7]=[CH:6]2 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C(=C2C=CC=C(C2=CC1)C#N)C(C(F)(F)F)(F)F
Name
Quantity
135 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
40 mL
Type
reactant
Smiles
[OH-].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC=1C(=C2C=CC=C(C2=CC1)C(=O)O)C(C(F)(F)F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 6.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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